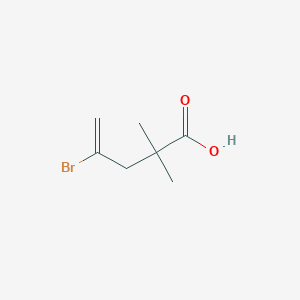

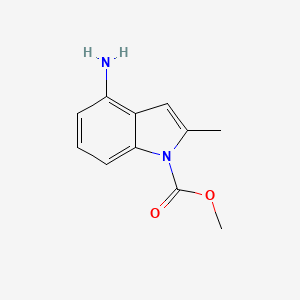

Methyl 4-amino-2-methylindole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Applications De Recherche Scientifique

Synthesis of Alkaloids

Field

Application

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .

Method of Application

The synthesis of indole derivatives involves various methods, including regiospecific bromination . However, the specific method for synthesizing “methyl 4-amino-2-methyl-1H-indole-1-carboxylate” is not mentioned.

Results

Indole derivatives, both natural and synthetic, show various biologically vital properties .

Biological Potential of Indole Derivatives

Field

Application

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

The method of application varies depending on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results

Various indole derivatives have shown promising results in treating different diseases. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Synthesis of Alkaloids and Analogs

Application

Indole derivatives are used as reactants for the total synthesis of (±)-dibromophakellin and its analogs . They are also used in the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .

Method of Application

The specific method for synthesizing these compounds is not mentioned, but it involves the use of indole derivatives as reactants .

Results

The synthesis of these compounds contributes to the development of new drugs and treatments .

Preparation of Antagonists and Inhibitors

Application

Indole derivatives are used as reactants for the preparation of various antagonists and inhibitors . These include CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .

Method of Application

The specific method for preparing these compounds is not mentioned, but it involves the use of indole derivatives as reactants .

Results

These compounds have shown potential in treating various diseases and conditions .

Synthesis of Tryprostatins

Application

Indole derivatives are used in the synthesis of tryprostatins . Tryprostatin A possesses promising attributes, as it selectively stops the cell cycle in tsFT210 cells in the mitotic phase .

Method of Application

The synthesis of tryprostatins involves various methods, including regiospecific bromination . However, the specific method for synthesizing “methyl 4-amino-2-methyl-1H-indole-1-carboxylate” is not mentioned.

Results

Tryprostatins, both natural and synthetic, show various biologically vital properties .

Preparation of Antiviral Agents

Application

Indole derivatives are used as reactants for the preparation of various antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Method of Application

The method of application varies depending on the specific biological activity being targeted. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Results

These compounds have shown potential in treating various diseases. For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Safety And Hazards

The safety data sheet for a similar compound, Methyl indole-4-carboxylate, indicates that it is harmful if swallowed or in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray .

Propriétés

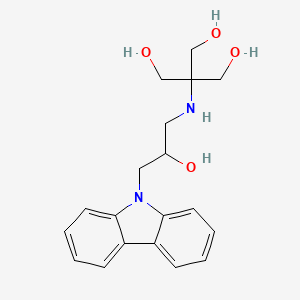

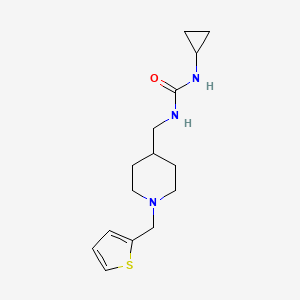

IUPAC Name |

methyl 4-amino-2-methylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-8-9(12)4-3-5-10(8)13(7)11(14)15-2/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITZZRHNDILZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-amino-2-methyl-1H-indole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

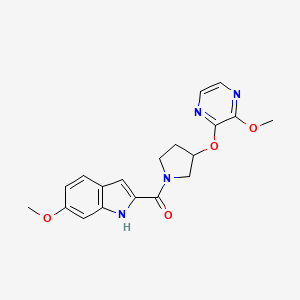

![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)